ATV-FX1 sodium salt
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Overview
Description
Preparation Methods
The synthesis of ATV-FX1 sodium salt involves the oxidative degradation of atorvastatin. This process typically includes the use of liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to prepare and isolate ATV-FX1 among other degradation products. The compound results from oxidation processes affecting the pyrrole ring of atorvastatin, leading to compounds with molecular masses increased by two oxygen atoms.
Chemical Reactions Analysis
ATV-FX1 sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound is formed through the oxidative degradation of atorvastatin, where the pyrrole ring is oxidized.
Substitution: The fluorophenyl group in the compound can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include oxidizing agents and solvents like methanol and water, in which the compound is slightly soluble. The major products formed from these reactions are various degradation products of atorvastatin.
Scientific Research Applications
ATV-FX1 sodium salt has several scientific research applications, including:
Chemistry: It is used to study the oxidative degradation pathways of atorvastatin, which can influence the stability and shelf-life of the drug.
Biology: The compound is used in research to understand the interactions between atorvastatin and its degradation products.
Medicine: As a degradation product of atorvastatin, it is studied for its potential effects on the efficacy and safety of atorvastatin.
Industry: this compound is used in the commercial preparation of atorvastatin, ensuring the purity and quality of the final product.
Mechanism of Action
The mechanism of action of ATV-FX1 sodium salt involves its role as a degradation product of atorvastatin. It targets the oxidative pathways of atorvastatin, leading to the formation of various degradation products. These products can affect the stability and efficacy of atorvastatin by altering its molecular structure and interactions.
Comparison with Similar Compounds
ATV-FX1 sodium salt is unique due to its specific structure and role as a photodegradation product of atorvastatin. Similar compounds include other degradation products of atorvastatin, such as:
- Atorvastatin tert-Butyl Ester
- P-Hydroxy Atorvastatin Lactone
- Di(2-Hydroxy Atorvastatin) Calcium Salt
- Atorvastatin Impurity 15
- Atorvastatin Dehydro Lactone
- Atorvastatin Oxirane Impurity
- Atorvastatin Impurity 46
- Atorvastatin 3-Oxo
- Atorvastatin tert-Butyl Ester
- Atorvastatin Impurity 31
- Difluoro Atorvastatin Acetonide tert-Butyl Ester
- 2,3-Dehydroxy Atorvastatin Sodium Salt
- Atorvastatin Impurity 20
- O-Methyl Atorvastatin Calcium Salt .
These compounds share similarities in their chemical structure and degradation pathways but differ in their specific molecular interactions and effects.
Properties
IUPAC Name |
sodium;4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7.Na/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDGRTRCGRODGR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)[O-])O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747058 |
Source
|
Record name | Sodium 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1315629-79-8 |
Source
|
Record name | Sodium 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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